5,8-Diazaspiro[3.6]decane dihydrochloride
Description
Properties
Molecular Formula |
C8H18Cl2N2 |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
5,8-diazaspiro[3.6]decane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-8(3-1)4-5-9-6-7-10-8;;/h9-10H,1-7H2;2*1H |
InChI Key |
OJHWCXSWDZRQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCNCCN2.Cl.Cl |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 5,8 Diazaspiro 3.6 Decane Dihydrochloride and Derivatives
Retrosynthetic Dissection of the 5,8-Diazaspiro[3.6]decane Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 5,8-diazaspiro[3.6]decane skeleton, the analysis reveals several potential disconnection points to guide its forward synthesis.
The primary disconnections are typically made at the C-N bonds within the two heterocyclic rings. A logical approach involves a two-fold C-N disconnection of the azepane ring, followed by a similar disconnection of the azetidine ring. This strategy simplifies the spirocyclic core to a central quaternary carbon precursor bearing four functionalized carbon chains.
A plausible retrosynthetic pathway is outlined below:
Disconnection of C-N Bonds: The initial disconnection of the two C-N bonds in the azepane ring and the two C-N bonds in the azetidine ring leads back to a key intermediate: a spiro[3.6]dione or a related precursor with appropriate leaving groups on the carbon chains attached to the central spiro-carbon.
Simplification to Acyclic Precursors: Further disconnection of the C-C bonds attached to the spirocenter would break the molecule down into simpler acyclic fragments. A common strategy would involve envisioning the formation of the spirocenter via a double alkylation of a malonic ester derivative or a similar nucleophile.
This theoretical breakdown suggests that the synthesis would likely rely on the construction of a central carbon atom substituted with precursors to the two nitrogen-containing rings, followed by sequential or simultaneous cyclization steps.
Innovative Synthetic Routes to the 5,8-Diazaspiro[3.6]decane Core
While literature specifically detailing the synthesis of the 5,8-diazaspiro[3.6]decane core is sparse, a variety of innovative methods developed for other diazaspirocycles can be adapted for its construction. These methodologies focus on efficiently building the challenging spirocyclic framework.
The formation of the spiro-junction is the most critical step in the synthesis. Several powerful cyclization strategies are employed for this purpose.
Domino Ring-Opening/Annulation: Lewis acid-catalyzed domino reactions represent a facile approach. For instance, a tandem ring-opening of an activated spiro-aziridine with a tethered nucleophile can lead to the formation of a new spiro-fused ring system. nih.govrsc.org This type of cascade reaction allows for the construction of complex polycyclic frameworks in a single, highly diastereoselective step. nih.govrsc.org
Rhodium-Catalyzed Cycloisomerization: Transition metal catalysis offers another elegant route. A cascade process involving a rhodium(I)-catalyzed cycloisomerization followed by a Diels-Alder reaction has been successfully used to synthesize spiro compounds featuring seven-membered rings. nih.gov This method demonstrates high selectivity and is effective for creating intricate spirobicyclic motifs. nih.gov
Intramolecular Cyclization: A common and direct method involves the intramolecular cyclization of a suitably substituted precursor. For example, the synthesis of 1,4-diazaspiro[5.5]undecan-3-one utilizes several protecting and deprotecting steps to control the selectivity of two amino groups, followed by a final cyclization to form the spiro-heterocycle. google.com
Table 1: Comparison of Strategic Cyclization Approaches
| Method | Key Features | Potential Advantages |
|---|---|---|
| Domino Ring-Opening/Annulation nih.govrsc.org | Lewis acid catalysis, tandem reaction | High diastereoselectivity, one-pot synthesis |
| Rhodium-Catalyzed Cycloisomerization nih.gov | Transition metal catalysis, cascade process | High selectivity, access to complex motifs |
| Intramolecular Cyclization google.com | Step-wise construction with protecting groups | Controlled selectivity, well-established |
The spiro-carbon of 5,8-diazaspiro[3.6]decane can be a chiral center, making enantioselective synthesis crucial for pharmacological applications.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool. For example, the reflexive-Michael (r-M) reaction of hydroxyenals with (E)-3-alkylideneindolin-2-ones, catalyzed by a chiral aminocatalyst, can produce functionalized spiro[chroman-3,3'-indolin]-2'-ones with three contiguous stereocenters in high diastereo- and enantioselectivities. rsc.org Cinchona alkaloid-derived catalysts have also been successfully applied in Michael additions to create chiral triketopiperazine scaffolds, which are related to diazaspiro systems. core.ac.uk
Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative. The asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane using pig liver esterase (PLE) has been shown to produce axially chiral spiro[3.3]heptane derivatives with moderate optical purity. rsc.org Such enzymatic methods can be applied for the kinetic resolution of racemic spiro compounds. rsc.org
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, offering advantages in terms of atom economy and reduced synthesis time. nih.gov
Ugi and Passerini Reactions: Isocyanide-based MCRs, such as the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR), are exceptionally versatile for synthesizing peptide-like structures and other complex heterocycles. nih.govuniba.it An Ugi reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide could be designed to assemble a linear precursor perfectly poised for a subsequent cyclization to form the diazaspiro[3.6]decane core. nih.govbeilstein-journals.org This Ugi/deprotection/cyclization (UDC) approach is a known strategy for creating benzodiazepine rings and could be adapted for the seven-membered ring in the target molecule. beilstein-journals.org
Advanced Functionalization and Derivatization Strategies for the 5,8-Diazaspiro[3.6]decane Scaffold
Once the core diazaspiro[3.6]decane skeleton is synthesized, its properties can be fine-tuned through functionalization. The presence of two secondary amine groups provides readily available sites for derivatization. researchgate.net
N-Substitution: The secondary amines at positions 5 and 8 are nucleophilic and can be readily modified. Standard reactions such as N-alkylation, reductive amination, and acylation can be used to introduce a wide variety of substituents. researchgate.net For instance, in the synthesis of related diazaspiro compounds, the desired heteroaryl groups are often added via a nucleophilic aromatic substitution reaction in the final steps. google.com The differentiation of the two nitrogen atoms, perhaps by using orthogonal protecting groups, would allow for selective functionalization at either the N-5 or N-8 position, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.
Carbon-Functionalization: While more challenging, functionalization of the carbon backbone can also be achieved. Methods for C-H activation or the introduction of functional groups prior to cyclization can provide handles for further modification. For example, spirocyclic pyrrolidines have been derivatized through reactions at the carbon framework, demonstrating the feasibility of post-synthesis modification. acs.org
Table 2: Potential Functionalization Reactions
| Reaction Type | Position | Reagents and Conditions | Purpose |
|---|---|---|---|
| N-Alkylation | N-5, N-8 | Alkyl halide, Base (e.g., K2CO3) | Introduce alkyl diversity |
| N-Acylation | N-5, N-8 | Acyl chloride or Anhydride, Base | Introduce amide functionalities |
| Reductive Amination | N-5, N-8 | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)3) | Introduce substituted alkyl groups |
| Nucleophilic Aromatic Substitution | N-5, N-8 | Activated (hetero)aryl halide | Introduce (hetero)aryl scaffolds |
Preparation of Complex Intermediates for Research Applications
The synthesis of functionalized 5,8-diazaspiro[3.6]decane derivatives often requires the preparation of complex and strategically protected intermediates. These intermediates serve as versatile building blocks, allowing for the introduction of various substituents and functionalities to explore structure-activity relationships in drug discovery programs.
A key intermediate in the synthesis of many 5,8-diazaspiro[3.6]decane derivatives is the mono-Boc-protected diamine. The orthogonal protection of the two nitrogen atoms is crucial for selective functionalization. For instance, the synthesis of N-Boc-5,8-diazaspiro[3.6]decane allows for subsequent modification at the unprotected secondary amine. While direct synthesis protocols for the 5,8-diazaspiro[3.6]decane core are not abundantly reported in public literature, analogous strategies for similar diazaspirocycles, such as 2,6-diazaspiro[3.3]heptanes, can provide valuable insights. These methods often involve multi-step sequences starting from readily available materials.
One conceptual approach, drawing parallels from the synthesis of related azaspirocycles, could involve the construction of the cyclobutane (B1203170) ring followed by the formation of the seven-membered diazepane ring. For example, a potential route could start with the synthesis of a suitably substituted 1,3-diaminocyclobutane derivative. nih.govacs.org The subsequent annulation of the diazepane ring could be achieved through intramolecular cyclization reactions.
The preparation of these intermediates on a multi-gram scale is essential for their practical use in research and development. Methodologies are often developed to be robust and reproducible, enabling the generation of sufficient quantities of the desired building blocks for further chemical exploration.
Table 1: Key Intermediates and Synthetic Strategies
| Intermediate | Potential Synthetic Strategy | Key Features |
| tert-butyl 5-azaspiro[3.6]decane-8-carboxylate | Multi-step synthesis involving cyclobutane construction and subsequent ring formation. | Orthogonally protected for selective functionalization. |
| 5,8-Diazaspiro[3.6]decane | Deprotection of a di-protected precursor. | The core scaffold for further derivatization. |
| Functionalized 5,8-diazaspiro[3.6]decane derivatives | Reaction of the unprotected amine of a mono-protected intermediate with various electrophiles. | Allows for the creation of libraries of compounds for screening. |
Detailed research into the synthesis of azaspiro[3.3]heptanes has demonstrated the feasibility of creating highly functionalized building blocks with multiple "exit vectors" for further chemical modification. researchgate.net These strategies often employ expedient synthetic routes to provide straightforward access to novel molecular modules that are significant in drug discovery and design. researchgate.net
Sustainable and Scalable Synthetic Approaches in Spirocyclic Amine Chemistry
The increasing demand for novel chemical entities in various industries necessitates the development of sustainable and scalable synthetic methods. In the context of spirocyclic amine chemistry, this involves the use of environmentally benign reagents, minimizing waste, and designing processes that can be safely and efficiently scaled up for industrial production.
While specific scalable syntheses for 5,8-diazaspiro[3.6]decane are not prominently documented, general principles from related fields can be applied. For instance, the development of scalable routes to other complex molecules, such as N-acylaziridines, highlights the importance of optimizing each step of a synthetic sequence. nih.gov A scalable synthesis of N-acylaziridines was achieved through the deprotection of N-tosylaziridines followed by reprotection, demonstrating a robust method for producing these important intermediates on a gram scale. nih.gov
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules. This includes the use of catalytic methods, atom-economical reactions, and the reduction of hazardous substances. For diazaspiroalkanes, sustainable routes might involve biocatalysis or the use of renewable starting materials, although research in this specific area is still emerging.
The development of scalable synthetic routes often requires a departure from traditional laboratory-scale techniques. Flow chemistry, for example, can offer advantages in terms of safety, efficiency, and scalability for certain reactions. The ability to perform reactions on a large scale is critical for the translation of promising research compounds into commercially viable products.
Table 2: Comparison of Synthetic Approaches
| Approach | Advantages | Disadvantages | Relevance to Spirocyclic Amines |
| Traditional Batch Synthesis | Well-established, suitable for small-scale research. | Can be difficult to scale up, potential for safety issues. | Commonly used for initial discovery work. |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for automation and scalability. | Requires specialized equipment, may not be suitable for all reaction types. | A promising approach for the scalable production of key intermediates. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope, enzyme stability can be an issue. | An emerging area with potential for sustainable synthesis of chiral spirocyclic amines. |
Cutting Edge Analytical and Spectroscopic Characterization in Research for 5,8 Diazaspiro 3.6 Decane Dihydrochloride
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of organic molecules. For 5,8-Diazaspiro[3.6]decane dihydrochloride (B599025), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be utilized to assign all proton and carbon signals and confirm the connectivity of the spirocyclic system.
In a typical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclobutane (B1203170) and piperazine (B1678402) rings. The formation of the dihydrochloride salt would lead to a downfield shift of the protons adjacent to the nitrogen atoms due to the increased electron-withdrawing effect of the protonated amines. Similarly, the ¹³C NMR spectrum would provide key information on the carbon framework, including the spirocyclic quaternary carbon, which is a hallmark of this class of compounds.
Interactive Table: Hypothetical NMR Data for 5,8-Diazaspiro[3.6]decane Dihydrochloride
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C1, C2, C3, C4 (Cyclobutane) | 1.8 - 2.2 | 30 - 35 |
| C6, C7, C9, C10 (Piperazine) | 3.0 - 3.5 | 45 - 50 |
| C5 (Spiro Carbon) | - | 60 - 65 |
| N-H | 9.0 - 10.0 | - |
High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques for Compound Verification
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule with high accuracy. For 5,8-Diazaspiro[3.6]decane, the protonated molecule ([M+H]⁺) would be observed, and its exact mass would be compared to the theoretically calculated mass. This technique provides unequivocal evidence of the compound's molecular formula.
Publicly available databases provide predicted mass spectrometry data for the free base, 5,8-Diazaspiro[3.6]decane. uni.lu The predicted monoisotopic mass is 140.13135 Da. uni.lu An experimental HRMS analysis would be expected to yield a value extremely close to this prediction, thus verifying the compound's identity.
Interactive Table: Predicted Mass Spectrometry Data for 5,8-Diazaspiro[3.6]decane
| Adduct | Predicted m/z |
| [M+H]⁺ | 141.13863 |
| [M+Na]⁺ | 163.12057 |
| [M+K]⁺ | 179.09451 |
Data sourced from PubChemLite. uni.lu
Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC)
For spirocyclic compounds that possess chiral centers, the assessment of enantiomeric and diastereomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. By using a chiral stationary phase, the individual enantiomers of a racemic mixture can be resolved into two distinct peaks, allowing for the determination of their relative proportions and the enantiomeric excess (ee) of a sample. While 5,8-Diazaspiro[3.6]decane itself is an achiral molecule, derivatives of this scaffold could be chiral, necessitating such analysis.
Infrared (IR) and Other Vibrational Spectroscopies for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected. These would include C-H stretching vibrations for the aliphatic portions of the molecule, typically in the 2850-3000 cm⁻¹ region. A broad and strong absorption band in the region of 2400-3000 cm⁻¹ would be indicative of the N-H stretching of the ammonium (B1175870) hydrochloride salt. While a specific experimental spectrum for this compound is not available, these characteristic peaks would be key identifiers.
Computational Chemistry and in Silico Investigations of 5,8 Diazaspiro 3.6 Decane Dihydrochloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 5,8-Diazaspiro[3.6]decane dihydrochloride (B599025). nih.govrsc.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. nih.gov
A primary focus of such studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. ekb.eg For diazaspiroalkanes, these calculations can reveal how the protonation of the nitrogen atoms in the dihydrochloride form affects the electron density distribution and orbital energies.
Key electronic properties that can be derived from quantum chemical calculations for a molecule like 5,8-Diazaspiro[3.6]decane dihydrochloride are summarized in the table below. These parameters help in understanding its chemical behavior. researchgate.netmdpi.com
| Property | Description | Hypothetical Calculated Value (a.u.) |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | -0.254 |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | 0.098 |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 0.352 |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. | 0.254 |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated as -ELUMO. | -0.098 |
| Global Hardness (η) | Resistance to change in electron distribution. Calculated as (I - A) / 2. | 0.176 |
| Chemical Potential (μ) | The escaping tendency of electrons from an equilibrium system. Calculated as -(I + A) / 2. | -0.078 |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. Calculated as μ²/ (2η). | 0.017 |
Note: The values presented in this table are hypothetical and for illustrative purposes, representing typical outputs from DFT calculations on similar organic molecules.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For the dihydrochloride salt, these maps would highlight the positive potential around the ammonium (B1175870) groups, indicating their role in electrostatic interactions.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The three-dimensional structure of 5,8-Diazaspiro[3.6]decane is not static; its rings can adopt various conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable tools for exploring this conformational landscape. mdpi.commdpi.com MM methods use classical force fields to calculate the potential energy of different atomic arrangements, allowing for rapid energy minimization and the identification of stable conformers. uci.edu
For 5,8-Diazaspiro[3.6]decane, conformational analysis would focus on the puckering of the cyclobutane (B1203170) and cycloheptane (B1346806) rings. The spirocyclic nature of the molecule introduces significant conformational constraints compared to simple monocyclic rings. researchgate.net MD simulations build upon MM by incorporating atomic motion over time, providing a dynamic view of conformational flexibility and the transitions between different low-energy states. mdpi.com These simulations can reveal the preferred spatial arrangement of the two rings and how they influence each other's flexibility.
A typical conformational analysis study would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological target's binding site.
| Conformational Feature | Description |
| Cyclobutane Ring Pucker | The cyclobutane ring is not planar and can exist in a puckered conformation. The degree of puckering and the energy barrier to inversion would be key parameters. |
| Cycloheptane Ring Conformation | The seven-membered ring is highly flexible and can adopt multiple conformations, such as chair, boat, and twist-chair forms. Simulations would identify the most populated states. |
| Inter-ring Orientation | The relative orientation of the two rings around the spiro center. This fixed linkage restricts the overall molecular shape, a key feature of spirocyclic systems. nih.gov |
| Solvent Effects | MD simulations are often performed in a simulated solvent environment (e.g., water) to understand how solvent interactions influence conformational preferences. mdpi.com |
Molecular Docking Studies and Ligand-Target Interaction Modeling in Research (Non-Clinical)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govnih.gov This method is widely used in non-clinical research to generate hypotheses about the potential biological targets of a compound and the specific interactions that stabilize the ligand-receptor complex. nih.govnih.gov
In a typical docking study involving a ligand like this compound, the protonated amine groups would be expected to play a key role in forming strong electrostatic and hydrogen bond interactions with negatively charged or polar residues in a target's binding site, such as aspartate or glutamate. mdpi.com The rigid, three-dimensional spirocyclic core serves as a scaffold that projects these interaction points into specific regions of space, which can contribute to binding affinity and selectivity. tandfonline.comtandfonline.com
The process involves preparing the 3D structures of both the ligand and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the active site. frontiersin.org These poses are then scored based on a function that estimates the binding affinity.
| Interaction Type | Description | Potential Interacting Residues (Example) |
| Hydrogen Bonding | The protonated amine groups of the ligand can act as hydrogen bond donors. | Aspartate, Glutamate, Serine, Threonine |
| Electrostatic (Ionic) | Strong charge-charge interactions between the positively charged ammonium groups and negatively charged amino acid side chains. | Aspartate, Glutamate |
| Hydrophobic Interactions | The aliphatic carbon backbone of the cyclobutane and cycloheptane rings can form favorable interactions with nonpolar residues in the binding pocket. | Leucine, Valine, Isoleucine, Phenylalanine |
| van der Waals Forces | General non-specific interactions that contribute to the overall binding affinity based on the shape complementarity between the ligand and the pocket. | All residue types |
This table illustrates the types of interactions that would be analyzed in a molecular docking study of this compound with a hypothetical protein target.
The results of docking studies can guide the design of new analogs by suggesting modifications to the spirocyclic scaffold that could enhance binding affinity or selectivity for a particular target. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Research Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used in chemical research to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured response. mdpi.com
For a series of analogs based on the 5,8-Diazaspiro[3.6]decane scaffold, a QSAR study could be employed to understand what structural features are important for a specific biological activity. nih.gov This involves synthesizing and testing a set of related compounds and then calculating a variety of molecular descriptors for each.
Descriptors used in QSAR/QSPR modeling can be categorized as:
1D: Based on the molecular formula (e.g., molecular weight).
2D: Based on the 2D structure (e.g., topological indices, atom counts).
3D: Based on the 3D conformation (e.g., molecular shape, volume).
Physicochemical: Properties like lipophilicity (logP) and electronic parameters. jmaterenvironsci.com
Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then used to build the predictive model. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com
| Descriptor Category | Example Descriptors for Diazaspiro[3.6]decane Analogs | Potential Correlated Property (Activity/Property) |
| Topological | Wiener index, Kier & Hall connectivity indices. These describe molecular branching and size. | Receptor Binding Affinity |
| Geometrical (3D) | Molecular surface area, volume, ovality. These relate to the shape and size of the molecule. | Membrane Permeability |
| Electronic | Dipole moment, partial charges on nitrogen atoms, HOMO/LUMO energies. These describe the electronic aspects of the molecule. | Enzyme Inhibition Potency |
| Physicochemical | Calculated logP (lipophilicity), polar surface area (PSA). These relate to the pharmacokinetic properties of the molecule. | Aqueous Solubility |
A successful QSAR model for a series of diazaspiro[3.6]decane derivatives could reveal, for instance, that increasing the lipophilicity of a substituent at a certain position leads to higher activity, or that a specific spatial arrangement of the nitrogen atoms is crucial for the desired effect. nih.gov Such insights are invaluable for the rational design of new chemical entities in research.
Frontiers in Applications and Research Utility of 5,8 Diazaspiro 3.6 Decane Dihydrochloride
Role as a Privileged Scaffold in Ligand and Probe Design for Chemical Biology Research
Diazaspirocyclic frameworks, such as the related diazaspiro[4.5]decanes, are widely recognized as "privileged scaffolds" in medicinal chemistry and chemical biology. nih.govmdpi.com This designation stems from their rigid, three-dimensional structures that allow for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets. nih.gov These scaffolds are often found at the core of molecules designed to modulate the activity of enzymes and receptors. nih.govnih.govnih.govnih.gov For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1 kinase, a target in inflammatory diseases. nih.gov
While no specific ligands or probes for chemical biology research have been explicitly reported using the 5,8-diazaspiro[3.6]decane scaffold, its structural features suggest a potential utility in this area. The combination of a four-membered and a seven-membered ring in the [3.6] system offers a unique conformational profile compared to the more common [4.5] or [5.5] systems. This distinct geometry could be exploited to target proteins that have not been successfully modulated by other spirocyclic systems.
Utilization in Combinatorial Chemistry and Library Synthesis for Academic Screening
The structural attributes of diazaspiro compounds make them attractive building blocks for the construction of combinatorial libraries for high-throughput screening. The two nitrogen atoms in the diazaspiro core provide convenient points for chemical diversification, allowing for the rapid generation of a large number of analogues with varied physicochemical properties.
Libraries based on scaffolds like 1,3,8-triazaspiro[4.5]decane-2,4-dione have been synthesized and screened for myelostimulating activity. researchgate.net Similarly, various diazaspiro[4.5]decane derivatives have been synthesized for screening as antifungal agents and inhibitors of chitin (B13524) synthase. nih.gov
There are no specific reports detailing the use of 5,8-diazaspiro[3.6]decane dihydrochloride (B599025) in the synthesis of combinatorial libraries for academic screening. However, its diamine nature makes it a theoretically viable candidate for such applications. The dihydrochloride salt form suggests good aqueous solubility, which is a desirable feature for compounds used in biological screening assays.
Exploration in Materials Science Research and Supramolecular Chemistry
The applications of diazaspiro compounds are not limited to the life sciences. Their rigid structures and the presence of hydrogen bond donors and acceptors also make them interesting candidates for materials science and supramolecular chemistry. There is, however, a significant lack of published research on the use of 5,8-diazaspiro[3.6]decane dihydrochloride in these fields. The potential for this and other diazaspiro compounds to form ordered supramolecular assemblies or to be incorporated into novel polymeric materials remains an underexplored area of research.
Application in the Development of Biological Probes and Research Tools (Non-Clinical)
Biological probes are essential tools for studying cellular processes. The development of a fluorescent probe based on an 8-aza-5-azoniaspiro[4.5]decane derivative highlights the potential of this class of compounds in creating research tools. biosynth.com This particular probe has been used to study electron transfer and detect reactive oxygen species. biosynth.com
No biological probes or non-clinical research tools based on the 5,8-diazaspiro[3.6]decane scaffold have been described in the literature. The development of such tools would require the functionalization of the scaffold with reporter groups, such as fluorophores or affinity tags, a synthetic endeavor that has not yet been reported for this specific compound.
Investigation as Bioisosteres in Research Compound Design
While the general concept of using spirocyclic structures as bioisosteres is well-established, there are no specific instances in the literature where the 5,8-diazaspiro[3.6]decane moiety has been investigated as a bioisostere for another chemical group in the design of research compounds.
Mechanistic Studies of Interactions with Research Targets (Non-Clinical)
Understanding how a molecule interacts with its biological target at a molecular level is crucial for rational drug design. Mechanistic studies often involve techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. For example, mechanistic studies have been conducted on 2,8-diazaspiro[4.5]decan-1-one derivatives to understand their inhibition of the TYK2/JAK1 kinases. nih.gov
As there are no reported biological targets for this compound, no mechanistic studies of its interactions have been performed. Such studies would be contingent on the initial discovery of a biological activity for derivatives of this scaffold.
Future Trajectories and Emerging Research Paradigms for 5,8 Diazaspiro 3.6 Decane Dihydrochloride
Advancements in Green and Sustainable Synthetic Methodologies
The synthesis of complex molecules like 5,8-diazaspiro[3.6]decane is increasingly benefiting from the principles of green and sustainable chemistry. Future research is poised to move beyond traditional multi-step batch processes, which often involve hazardous reagents and generate significant waste, towards more eco-friendly and efficient methodologies.
Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. nih.govyoutube.comfrontiersin.orgnih.gov The application of MAOS to the synthesis of diazaspiroalkanes can minimize the use of high-boiling point solvents and reduce energy consumption. nih.govmdpi.com
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. spirochem.comsyrris.comnih.govdurham.ac.ukmdpi.com For the synthesis of 5,8-diazaspiro[3.6]decane, flow chemistry can enable the safe handling of reactive intermediates and facilitate multi-step sequences in a continuous, automated fashion, thereby reducing manual handling and the potential for byproduct formation. nih.govdurham.ac.uk The modular nature of flow systems also allows for the integration of in-line purification and analysis, further streamlining the synthetic process. spirochem.com
Sustainable Solvents and Catalysts: A key aspect of green synthesis is the replacement of hazardous solvents with more benign alternatives. Research into the use of water, supercritical fluids, or bio-based solvents for the synthesis of spirocyclic diamines is an active area. Furthermore, the development of reusable heterogeneous catalysts or organocatalysts can replace traditional metal catalysts, minimizing metal contamination of the final product and simplifying purification procedures.
| Green Chemistry Approach | Potential Advantages for 5,8-Diazaspiro[3.6]decane Synthesis | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. | Optimization of microwave parameters for key cyclization steps. |
| Flow Chemistry | Improved safety, scalability, and process control; potential for automation. | Development of multi-step flow sequences for the entire synthetic route. |
| Alternative Solvents | Reduced environmental impact and toxicity. | Exploring the use of water, ionic liquids, or bio-solvents. |
| Novel Catalysis | Avoidance of toxic metals, easier purification, catalyst recycling. | Development of efficient organocatalysts or reusable heterogeneous catalysts. |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The demand for large libraries of diverse compounds for screening purposes has driven the development of automated synthesis and high-throughput experimentation (HTE) platforms. The integration of the 5,8-diazaspiro[3.6]decane scaffold into these platforms is a promising avenue for accelerating the discovery of new functionalities.
Automated Synthesis of Spirocyclic Libraries: Automated synthesizers can perform multi-step reactions in a programmed sequence, enabling the rapid production of a library of 5,8-diazaspiro[3.6]decane derivatives with diverse substitutions. whiterose.ac.ukresearchgate.net This allows for the systematic exploration of the chemical space around this scaffold.
High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS platforms can be employed to rapidly screen these compounds against a multitude of biological targets or for specific material properties. nih.govnih.govox.ac.ukresearchgate.net This massively parallel approach significantly accelerates the identification of "hit" compounds with desired activities. nih.gov The combination of automated synthesis and HTS creates a powerful workflow for discovering novel applications of the 5,8-diazaspiro[3.6]decane motif.
| Platform | Application to 5,8-Diazaspiro[3.6]decane Research | Expected Outcome |
|---|---|---|
| Automated Synthesizers | Rapid generation of diverse libraries of substituted 5,8-diazaspiro[3.6]decane analogues. | Access to a wide range of compounds for screening. |
| High-Throughput Screening | Screening of compound libraries against various biological targets or for material properties. | Identification of "hit" compounds with specific activities. |
| Pharmacophore Modeling | In silico design of new derivatives with enhanced activity based on screening data. | Rational design of next-generation compounds. nih.govnih.govmdpi.comresearchgate.netyoutube.com |
Exploration of Novel Biological Targets for Research Tools (Non-Clinical)
The rigid, three-dimensional structure of the 5,8-diazaspiro[3.6]decane scaffold makes it an attractive framework for the design of molecular probes and research tools to investigate biological processes. While clinical applications are outside the scope of this discussion, the exploration of its potential to interact with novel biological targets in a non-clinical research setting is a burgeoning field.
Derivatives of similar diazaspiroalkanes have shown a range of biological activities, suggesting that the 5,8-diazaspiro[3.6]decane core could serve as a versatile scaffold for targeting various proteins. For instance, diazaspiro[4.5]decane derivatives have been investigated as inhibitors of certain enzymes and as ligands for receptors. nih.govnih.gov
Future research will likely focus on synthesizing libraries of 5,8-diazaspiro[3.6]decane derivatives and screening them against a wide array of biological targets, such as enzymes, ion channels, and receptors, to identify novel interactions. Techniques like pharmacophore modeling can be used to computationally design and predict the activity of new derivatives, guiding the synthetic efforts towards compounds with higher affinity and selectivity for specific targets. nih.govnih.govmdpi.comresearchgate.netyoutube.com
Development of Next-Generation Functional Materials Incorporating the Spirocyclic Motif
The unique conformational rigidity and defined spatial orientation of the 5,8-diazaspiro[3.6]decane motif make it an intriguing building block for the creation of novel functional materials. The incorporation of this spirocyclic unit into polymers and other materials can impart specific and desirable properties.
Spirocyclic Polymers: The integration of the 5,8-diazaspiro[3.6]decane unit into polymer backbones or as pendant groups could lead to materials with enhanced thermal stability, altered solubility, or specific recognition capabilities. The diamine functionality provides two points for polymerization, allowing for the creation of linear, cross-linked, or dendritic polymer architectures.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the diazaspiro moiety can act as ligands to coordinate with metal ions, leading to the formation of coordination polymers or MOFs. These materials could have applications in gas storage, separation, or catalysis, with the spirocyclic linker dictating the pore size and geometry of the resulting framework.
Application in Catalysis and Asymmetric Organocatalysis Research
The presence of two nitrogen atoms in a constrained cyclic environment makes 5,8-diazaspiro[3.6]decane a promising candidate for applications in catalysis, particularly in the field of asymmetric organocatalysis.
Chiral Ligands for Metal-Catalyzed Reactions: If resolved into its individual enantiomers, chiral 5,8-diazaspiro[3.6]decane can serve as a bidentate ligand for transition metals. The resulting metal complexes could be effective catalysts for a variety of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and cycloadditions. nih.gov The rigid spirocyclic backbone can enforce a specific coordination geometry around the metal center, leading to high levels of enantioselectivity in the catalyzed reaction.
Organocatalysis: Chiral diamines are a well-established class of organocatalysts. acs.org Enantiomerically pure 5,8-diazaspiro[3.6]decane could be utilized as a catalyst for a range of organocatalytic reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The defined spatial arrangement of the two amino groups could facilitate highly stereocontrolled transformations. nih.govrsc.orgresearchgate.netrsc.org The development of synthetic routes to enantiomerically pure 5,8-diazaspiro[3.6]decane is, therefore, a key area for future research in this context. whiterose.ac.ukrsc.orgresearchgate.net
Q & A
Q. What are the recommended methodologies for synthesizing 5,8-Diazaspiro[3.6]decane dihydrochloride?
The synthesis typically involves cyclization reactions between diamines and carbonyl compounds under acidic conditions. Key steps include:
- Starting Materials : Use commercially available diamines and aldehydes/ketones with appropriate functional groups .
- Reaction Optimization : Control temperature (e.g., 50–80°C) and pH to favor spirocyclic formation. Acid catalysts like HCl are often employed to facilitate cyclization .
- Purification : Crystallization or column chromatography is used to isolate the dihydrochloride salt. Purity validation via HPLC (>98%) is critical .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Use fume hoods to avoid inhalation .
- Storage : Keep in tightly sealed containers in dry, ventilated areas away from ignition sources. Reseal opened containers immediately to prevent moisture absorption .
- Spill Management : Collect spills using vacuum systems or non-reactive absorbents. Dispose of waste in approved hazardous containers .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm spirocyclic structure via characteristic proton shifts (e.g., amine protons at δ 1.5–2.5 ppm) .
- HPLC/MS : Assess purity (>98%) and detect trace impurities using reverse-phase columns with UV detection at 254 nm .
- Elemental Analysis : Verify chloride content to confirm dihydrochloride stoichiometry .
Advanced Research Questions
Q. How can computational methods enhance the design of experiments involving this compound?
- Reaction Pathway Prediction : Use quantum chemical calculations (e.g., DFT) to model cyclization energetics and identify transition states .
- Condition Optimization : Apply machine learning (ML) to analyze historical reaction data and predict ideal temperature, solvent, and catalyst combinations .
- Retrosynthetic Planning : AI-powered tools (e.g., Reaxys, Pistachio) can propose alternative synthetic routes and evaluate feasibility .
Q. How should researchers address contradictions between experimental results and computational predictions?
- Data Reconciliation Workflow :
- Re-validate Experimental Conditions : Confirm reagent purity, reaction time, and temperature control .
- Re-examine Computational Assumptions : Adjust solvation models or entropy corrections in simulations .
- Iterative Feedback : Integrate unexpected results into ML training datasets to refine predictive algorithms .
Q. What strategies are recommended for assessing the environmental impact of this compound?
- Ecotoxicology Screening : Conduct in vitro assays (e.g., Daphnia magna acute toxicity tests) if no prior data exists .
- Degradation Studies : Use advanced oxidation processes (AOPs) to evaluate breakdown products and persistence in water .
- Regulatory Compliance : Cross-reference ECHA and IARC databases for hazard classifications and disposal guidelines .
Q. How can factorial design optimize reaction conditions for large-scale synthesis?
- Variable Selection : Test factors like temperature, catalyst loading, and solvent polarity using a 2³ factorial design .
- Response Surface Methodology (RSM) : Model interactions between variables to identify maxima in yield or purity .
- Scale-up Validation : Replicate optimal conditions in pilot reactors (e.g., 10–100 L batches) with real-time process monitoring .
Q. What in vitro assays are suitable for preliminary pharmacological profiling?
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .
- Target Engagement : Employ SPR (Surface Plasmon Resonance) to measure binding affinity to receptors (e.g., GPCRs) .
- Metabolic Stability : Incubate with liver microsomes to estimate hepatic clearance rates .
Regulatory and Compliance Considerations
Q. How should researchers navigate regulatory requirements for novel derivatives of this compound?
Q. What are the best practices for intellectual property (IP) protection during development?
- Prior Art Searches : Use SciFinder and PatentScope to ensure novelty of synthetic routes or applications .
- Material Transfer Agreements (MTAs) : Secure agreements for shared intermediates or collaborative datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
